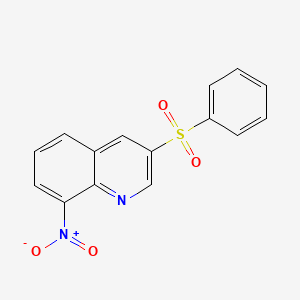
3-(Benzenesulfonyl)-8-nitroquinoline
Cat. No. B1524714
Key on ui cas rn:
607743-07-7
M. Wt: 314.3 g/mol
InChI Key: SCIJASKGJCBCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452888B2
Procedure details


3-Iodo-8-nitroquinoline (D3) (135 g, 0.45 mol), was suspended in dimethylformamide (2.4 L) in a 5 L 3-necked flask fitted with an overhead stirrer, under an argon atmosphere. This mixture was treated successively with anhydrous sodium phenylsulfinate (99.6 g 0.608 mol), and bis-(copper (I) triflate) benzene complex (170 g, 0.338 mol). The resulting slurry was heated to 65° C. for 18 h. The mixture was cooled, filtered and the solvent evaporated in vacuo. Acetone (2.5 L) was added to the residue and the solution filtered. The filtrate was evaporated in vacuo, a further 2.5 L of acetone added and the mixture filtered again. The solvent was evaporated in vacuo and the residue dissolved in chloroform (3 L) and washed with 10% aqueous ammonia (2×2 L), and the organic phase was dried over magnesium sulphate and the solvent evaporated in vacuo. The dark brown residue was purified using a Biotage flash-150 chromatography apparatus (5 kg silica gel) eluting with hexane and increasing proportions of ethyl acetate to give the title compound (D4) (81.5 g, 58%) as a yellow solid;


Name
sodium phenylsulfinate
Quantity
99.6 g
Type
reactant
Reaction Step Two

Yield
58%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[N+:12]([O-:14])=[O:13].[C:15]1([S:21]([O-:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Na+]>CN(C)C=O>[N+:12]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([S:21]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:23])=[O:22])=[CH:11]2)([O-:14])=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NC2=C(C=CC=C2C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
sodium phenylsulfinate
|
|
Quantity
|
99.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with an overhead stirrer, under an argon atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetone (2.5 L) was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a further 2.5 L of acetone added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in chloroform (3 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous ammonia (2×2 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dark brown residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increasing proportions of ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 81.5 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
